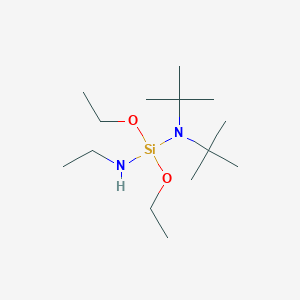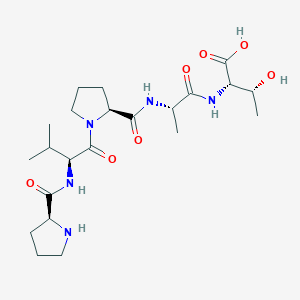
L-Prolyl-L-valyl-L-prolyl-L-alanyl-L-threonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Prolyl-L-valyl-L-prolyl-L-alanyl-L-threonine: is a pentapeptide composed of the amino acids proline, valine, alanine, and threonine. Peptides like this one are of significant interest in various fields of scientific research due to their potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-valyl-L-prolyl-L-alanyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (Trifluoroacetic acid) to expose the amine group for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (Triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like This compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification processes such as HPLC (High-Performance Liquid Chromatography).
Analyse Des Réactions Chimiques
Types of Reactions
L-Prolyl-L-valyl-L-prolyl-L-alanyl-L-threonine: can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds or side chains.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various reagents, including alkylating agents or acylating agents, are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the threonine residue can yield a hydroxylated peptide, while reduction can lead to the formation of reduced peptide bonds.
Applications De Recherche Scientifique
L-Prolyl-L-valyl-L-prolyl-L-alanyl-L-threonine: has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mécanisme D'action
The mechanism by which L-Prolyl-L-valyl-L-prolyl-L-alanyl-L-threonine exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s structure.
Comparaison Avec Des Composés Similaires
L-Prolyl-L-valyl-L-prolyl-L-alanyl-L-threonine: can be compared with other similar peptides, such as:
L-Valyl-L-prolyl-L-proline: Known for its angiotensin-converting enzyme inhibitory activity.
L-Isoleucyl-L-prolyl-L-proline: Also exhibits significant biological activity.
L-Valyl-L-seryl-L-threonyl-L-leucyl-L-seryl-L-seryl-L-prolyl-L-alanyl-L-threonine: A more complex peptide with different biological properties.
The uniqueness of This compound lies in its specific sequence and the resulting structural and functional properties.
Propriétés
Numéro CAS |
835651-40-6 |
|---|---|
Formule moléculaire |
C22H37N5O7 |
Poids moléculaire |
483.6 g/mol |
Nom IUPAC |
(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S)-1-[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoic acid |
InChI |
InChI=1S/C22H37N5O7/c1-11(2)16(25-19(30)14-7-5-9-23-14)21(32)27-10-6-8-15(27)20(31)24-12(3)18(29)26-17(13(4)28)22(33)34/h11-17,23,28H,5-10H2,1-4H3,(H,24,31)(H,25,30)(H,26,29)(H,33,34)/t12-,13+,14-,15-,16-,17-/m0/s1 |
Clé InChI |
SMNIYAXUIZFPID-FQMQPWHVSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2)O |
SMILES canonique |
CC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



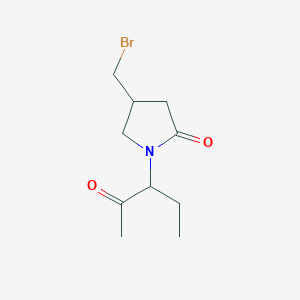
![Ethyl (3Z)-3-ethoxy-3-{[2-(methylsulfanyl)phenyl]imino}propanoate](/img/structure/B14185639.png)
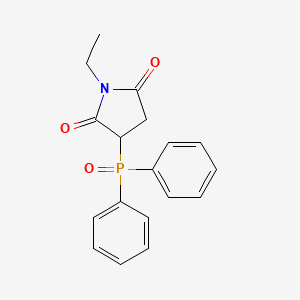
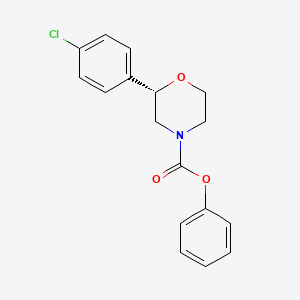

![5-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14185653.png)
![3-[2-(Butylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14185656.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B14185661.png)
![3-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-2-carboxylic acid](/img/structure/B14185683.png)
![(2S)-2-(4-nitrophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14185684.png)
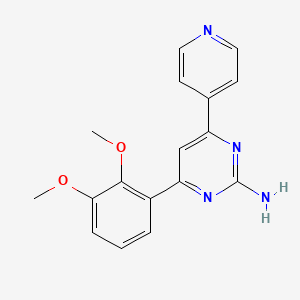
![2-{[(12-Bromododecyl)oxy]methyl}furan](/img/structure/B14185689.png)
